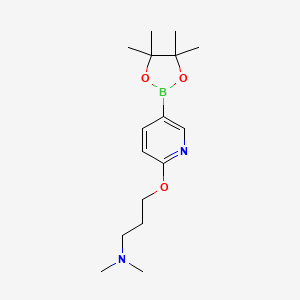

N,N-Dimethyl-3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine

Cat. No. B1320852

Key on ui cas rn:

918643-56-8

M. Wt: 306.2 g/mol

InChI Key: QWJUJXPYTLOKRL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09428503B2

Procedure details

On a larger scale, 8-bromo-3-methyl-1-(oxan-4-yl)imidazo[5,4-c]quinolin-2-one (1700.1 g) was suspended in EtOH (20.4 L) in a 50 L vessel then K2CO3 (1948.7 g) and N,N-dimethyl-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropan-1-amine (1731.4 g) added. EtOH (6.8 L) and purified water (5.1 L) were added to the mixture followed by the addition chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) (37.3 g). The mixture was heated to reflux (77-80° C.) and stirred for 30 mins at reflux then cooled to 20° C. prior to being distilled under reduced pressure to a volume of 12.6 L. The batch was then cooled to 15-25° C. and purified water (19.9 L) added. The batch was stirred for 1 h 5 mins, filtered and the filter cake washed with purified water (3×3.7 L) then dried under vacuum at 40° C. to afford crude desired material (1978 g, 91.3%). The reaction was repeated on a similar scale to deliver a further 2084 g of crude material. The purification of the crude 8-[6-(3-dimethylaminopropoxy)pyridin-3-yl]-3-methyl-1-(oxan-4-yl)imidazo[5,4-c]quinolin-2-one (2066.9 g) was carried out in 6 portions of 350 g or less. Crude 8-[6-(3-dimethylaminopropoxy)pyridin-3-yl]-3-methyl-1-(oxan-4-yl)imidazo[5,4-c]quinolin-2-one (350.1 g) was charged to a 10 L flask with EtOH (7.7 L) and heated until a solution was formed (68-73° C.). Activated charcoal (35 g) was added and the solution stirred at 70-75° C. for 1 h. The hot solution was filtered using a porosity 3 sinter funnel through a celite pad (˜40 g) in small portions to ensure the product stayed in solution. The celite pad was washed with hot EtOH (2 L) to remove any residual product, on the celite and the initial filtrate charged to the vessel and the wash filtrate was stored in a carboy. This process was repeated with the remaining portions of crude material. After completion of the 6 hot titrations carried out over 2 days the filtrate in the vessel was distilled under reduced pressure until the remaining filtrate (held in a carboy) could be added. The batch was then heated until a solution was formed (69° C.) and the distillation was then continued until the volume in the vessel was equal to 5 volumes of the input material (maximum distillation batch temperature=55° C.). The distillation was stopped and the batch cooled to 5-15° C., filtered, washed with EtOH (2.3 L) and dried to give the pure desired product (1926 g, 93.2% yield).

Name

8-bromo-3-methyl-1-(oxan-4-yl)imidazo[5,4-c]quinolin-2-one

Quantity

1700.1 g

Type

reactant

Reaction Step One

Quantity

1731.4 g

Type

reactant

Reaction Step Two

[Compound]

Name

crude material

Quantity

2084 g

Type

reactant

Reaction Step Three

Name

Yield

93.2%

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:11]=[CH:10][C:9]2[N:8]=[CH:7][C:6]3[N:12]([CH3:22])[C:13](=[O:21])[N:14]([CH:15]4[CH2:20][CH2:19][O:18][CH2:17][CH2:16]4)[C:5]=3[C:4]=2[CH:3]=1.C([O-])([O-])=O.[K+].[K+].[CH3:29][N:30]([CH3:50])[CH2:31][CH2:32][CH2:33][O:34][C:35]1[CH:40]=[CH:39][C:38](B2OC(C)(C)C(C)(C)O2)=[CH:37][N:36]=1.C>CCO>[CH3:50][N:30]([CH3:29])[CH2:31][CH2:32][CH2:33][O:34][C:35]1[N:36]=[CH:37][C:38]([C:2]2[CH:11]=[CH:10][C:9]3[N:8]=[CH:7][C:6]4[N:12]([CH3:22])[C:13](=[O:21])[N:14]([CH:15]5[CH2:20][CH2:19][O:18][CH2:17][CH2:16]5)[C:5]=4[C:4]=3[CH:3]=2)=[CH:39][CH:40]=1 |f:1.2.3|

|

Inputs

Step One

|

Name

|

8-bromo-3-methyl-1-(oxan-4-yl)imidazo[5,4-c]quinolin-2-one

|

|

Quantity

|

1700.1 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=2C3=C(C=NC2C=C1)N(C(N3C3CCOCC3)=O)C

|

|

Name

|

|

|

Quantity

|

20.4 L

|

|

Type

|

solvent

|

|

Smiles

|

CCO

|

Step Two

|

Name

|

|

|

Quantity

|

1948.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[K+].[K+]

|

|

Name

|

|

|

Quantity

|

1731.4 g

|

|

Type

|

reactant

|

|

Smiles

|

CN(CCCOC1=NC=C(C=C1)B1OC(C(O1)(C)C)(C)C)C

|

Step Three

[Compound]

|

Name

|

crude material

|

|

Quantity

|

2084 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

35 g

|

|

Type

|

reactant

|

|

Smiles

|

C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

78.5 (± 1.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 30 mins

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

EtOH (6.8 L) and purified water (5.1 L)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added to the mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

followed by the addition chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) (37.3 g)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

then cooled to 20° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to being distilled under reduced pressure to a volume of 12.6 L

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The batch was then cooled to 15-25° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified water (19.9 L)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The batch was stirred for 1 h 5 mins

|

|

Duration

|

5 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the filter cake washed with purified water (3×3.7 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

then dried under vacuum at 40° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford crude desired material (1978 g, 91.3%)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The purification of the crude 8-[6-(3-dimethylaminopropoxy)pyridin-3-yl]-3-methyl-1-(oxan-4-yl)imidazo[5,4-c]quinolin-2-one (2066.9 g)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Crude 8-[6-(3-dimethylaminopropoxy)pyridin-3-yl]-3-methyl-1-(oxan-4-yl)imidazo[5,4-c]quinolin-2-one (350.1 g) was charged to a 10 L flask with EtOH (7.7 L)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated until a solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was formed (68-73° C.)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the solution stirred at 70-75° C. for 1 h

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The hot solution was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The celite pad was washed with hot EtOH (2 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove any residual product

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

on the celite and the initial filtrate charged to the vessel

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After completion of the 6 hot titrations carried out over 2 days

|

|

Duration

|

2 d

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the filtrate in the vessel was distilled under reduced pressure until the remaining filtrate (

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

could be added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The batch was then heated until a solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was formed (69° C.)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was equal to 5 volumes of the input material (maximum distillation batch temperature=55° C.)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The distillation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the batch cooled to 5-15° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with EtOH (2.3 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN(CCCOC1=CC=C(C=N1)C1=CC=2C3=C(C=NC2C=C1)N(C(N3C3CCOCC3)=O)C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1926 g | |

| YIELD: PERCENTYIELD | 93.2% | |

| YIELD: CALCULATEDPERCENTYIELD | 88.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |